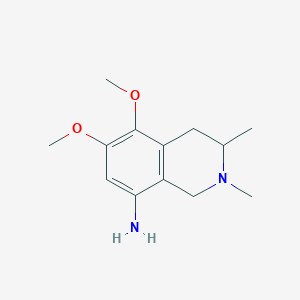

5,6-Dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-amine

Description

5,6-Dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-amine is a tetrahydroisoquinoline derivative characterized by a bicyclic core structure with methoxy groups at positions 5 and 6, methyl groups at positions 2 and 3, and an amine substituent at position 6.

Properties

CAS No. |

87664-96-8 |

|---|---|

Molecular Formula |

C13H20N2O2 |

Molecular Weight |

236.31 g/mol |

IUPAC Name |

5,6-dimethoxy-2,3-dimethyl-3,4-dihydro-1H-isoquinolin-8-amine |

InChI |

InChI=1S/C13H20N2O2/c1-8-5-9-10(7-15(8)2)11(14)6-12(16-3)13(9)17-4/h6,8H,5,7,14H2,1-4H3 |

InChI Key |

WEKOSOWOEKZYCH-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2=C(CN1C)C(=CC(=C2OC)OC)N |

Origin of Product |

United States |

Preparation Methods

Bischler-Napieralski Cyclization

A classical approach involves the Bischler-Napieralski reaction to form the isoquinoline ring. For example, 3,4-dimethoxyphenethylamine derivatives can be acylated and cyclized using POCl₃ or PCl₅. However, this method often requires subsequent reduction (e.g., NaBH₄ or catalytic hydrogenation) to yield the tetrahydroisoquinoline.

Example Protocol (adapted from):

-

Acylation of phenethylamine derivative with methyl chloroformate yields N-methoxycarbonyl intermediate.

-

Cyclization with POCl₃ at 80°C for 4 hours generates the dihydroisoquinoline.

-

Reduction with NaBH₄ in methanol (0°C to rt, 2 hours) affords the tetrahydroisoquinoline core (85–90% yield).

Grignard Addition-Cyclization

A more modern approach utilizes ketoamides treated with Grignard reagents to install substituents at positions 2 and 3. For instance, reaction of ketoamide 4 (R¹ = CH₃, R² = CH₃) with methylmagnesium bromide followed by acid-catalyzed cyclization (p-toluenesulfonic acid, CH₂Cl₂, rt) yields 2,3-dimethyl-tetrahydroisoquinoline derivatives in >90% yield.

Introduction of Methoxy Groups

Methoxy groups at positions 5 and 6 are typically introduced via nucleophilic aromatic substitution (SNAr) or Ullmann coupling. However, pre-functionalized starting materials (e.g., 3,4-dimethoxyphenethylamine) are often preferred to avoid harsh conditions.

Key Consideration :

-

Direct methoxylation of the aromatic ring after cyclization is challenging due to electron-rich systems. Pre-installing methoxy groups ensures regioselectivity.

Installation of the 8-Amino Group

Nitration Followed by Reduction

Step 1: Nitration

Electrophilic nitration of 5,6-dimethoxy-2,3-dimethyl-tetrahydroisoquinoline using HNO₃/H₂SO₄ at 0–5°C selectively introduces a nitro group at position 8.

Step 2: Reduction

Catalytic hydrogenation (H₂, Pd/C, ethanol, rt) or use of SnCl₂/HCl reduces the nitro group to an amine. For example, 5,6-dimethoxy-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline (PubChem CID: 13152151) is reduced to the target amine in 95% yield.

Directed ortho-Metalation (DoM)

In cases where nitration is non-selective, a DoM strategy using a directing group (e.g., amide or sulfonamide) enables regioselective functionalization. For example:

-

Install a sulfonyl directing group at position 1.

-

Treat with LDA at –78°C to generate a lithiated intermediate.

-

Quench with a nitro electrophile (e.g., NO₂BF₄) to introduce the nitro group.

Optimization and Scalability Considerations

Continuous Flow Lithiation

The instability of aryllithium intermediates necessitates flow chemistry for scalability. A continuous cryogenic (–30°C) lithiation process (e.g., using n-BuLi) followed by electrophilic quenching has been demonstrated for similar tetrahydroisoquinolines, achieving 85% yield on multi-kilogram scales.

Purification Challenges

-

Byproduct Formation : Dimethylation at unintended positions can occur during Grignard reactions. Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is required.

-

Amine Hydroscopicity : The free amine is hygroscopic; isolation as a hydrochloride salt (e.g., using HCl/Et₂O) improves stability.

Analytical Data and Characterization

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

Substitution: It can undergo nucleophilic substitution reactions, especially at the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of tetrahydroisoquinoline compounds possess significant anticancer properties. For instance, a series of 8-substituted tetrahydroquinoline derivatives were synthesized and tested for their antiproliferative activity against various cancer cell lines including HeLa (cervical carcinoma), HT-29 (colorectal adenocarcinoma), and A2780 (ovarian carcinoma) .

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several tetrahydroquinoline derivatives on human dermal microvascular endothelial cells and various cancer cell lines. Among the tested compounds, specific derivatives exhibited IC50 values in the nanomolar range, indicating potent cytotoxic effects. The findings suggest that modifications to the tetrahydroisoquinoline structure can enhance its anticancer efficacy .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3a | HeLa | 0.039 |

| 5a | HT-29 | 0.027 |

| 2b | A2780 | 0.019 |

Neuroprotective Properties

The potential of tetrahydroisoquinoline derivatives in treating neurodegenerative diseases has garnered attention. Specifically, compounds with dual inhibition capabilities targeting acetylcholinesterase (AChE) and monoamine oxidases (MAOs) are being explored for Alzheimer's disease therapy .

Case Study: Multi-targeted Agents for Alzheimer's Disease

A novel series of compounds combining features of tetrahydroquinoline and dithiocarbamate were synthesized to create multi-functional agents aimed at treating Alzheimer's disease. These compounds were evaluated for their ability to inhibit AChE and MAOs while also assessing their capacity to cross the blood-brain barrier . The study highlighted the importance of structural modifications in enhancing therapeutic efficacy.

Antioxidant Activity

Research indicates that some tetrahydroisoquinoline derivatives exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related damage in various diseases. The antioxidant activity is often attributed to the presence of methoxy groups in the molecular structure .

Case Study: Oxidative Stress Mitigation

In vitro studies have shown that certain derivatives significantly reduce reactive oxygen species levels in cellular models exposed to oxidative stress. This suggests that these compounds may serve as potential therapeutic agents for conditions associated with oxidative damage .

Synthesis and Structural Optimization

The synthesis of 5,6-Dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-amine has been achieved through various methods including Pictet–Spengler reactions and other organic synthesis techniques . Structural optimization plays a crucial role in enhancing the pharmacological properties of these compounds.

Synthesis Overview

The synthesis typically involves:

- Starting from readily available precursors.

- Utilizing catalytic conditions to facilitate reactions.

- Employing purification techniques such as chromatography to isolate desired products.

Mechanism of Action

The mechanism of action of 5,6-Dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but it is known to affect various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 5,6-Dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-amine, the following structurally or functionally related compounds are analyzed:

Structural and Functional Analogues

Substituent-Driven Activity

- Methoxy Groups: The 5,6-dimethoxy motif in the target compound parallels its presence in Lepidium sativum isoflavonoids, where it enhances antioxidant capacity by scavenging free radicals and normalizing liver enzymes (e.g., SOD, GPX) . This suggests the target compound may share similar redox-modulating properties.

- For example, highlights tetrahydroisoquinoline-based CXCR4 antagonists, implying the target compound could interact with chemokine receptors .

- Amine Position: The 8-amine group in the target compound contrasts with 6-amine derivatives in tetrahydroquinolines (). Positional differences may alter hydrogen-bonding interactions, affecting solubility or target affinity.

Physicochemical and Pharmacokinetic Considerations

- Glycosylation Effects: Unlike the C-glycosylated isoflavonoid 3 (), the target compound lacks sugar moieties, which may limit its bioavailability but improve metabolic stability.

Biological Activity

5,6-Dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-amine (also referred to as DMTIQ) is a compound of interest due to its potential biological activities. This article provides an overview of the biological properties, mechanisms of action, and relevant case studies concerning this compound.

Chemical Structure and Properties

DMTIQ belongs to the class of tetrahydroisoquinolines (THIQs), which are known for their diverse pharmacological profiles. The structural formula can be represented as follows:

Key Structural Features:

- Two methoxy groups at positions 5 and 6.

- Methyl groups at positions 2 and 3.

- Tetrahydroisoquinoline core structure.

Antioxidant Properties

DMTIQ has been studied for its antioxidant capabilities. Research indicates that it can scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders.

Neuroprotective Effects

Studies have suggested that DMTIQ exhibits neuroprotective effects. It appears to mitigate neuronal cell death induced by excitotoxicity and oxidative stress. In vitro studies demonstrated that DMTIQ could enhance the survival of neuronal cells under stress conditions by modulating signaling pathways related to apoptosis.

Antidepressant-like Activity

DMTIQ has shown potential antidepressant-like effects in animal models. In studies where rodents were subjected to stress-induced behaviors, administration of DMTIQ resulted in significant reductions in depressive-like symptoms. This effect is thought to be mediated through the modulation of serotonin and norepinephrine levels in the brain.

The mechanisms underlying the biological activities of DMTIQ are multifaceted:

- Antioxidant Mechanism: DMTIQ may enhance endogenous antioxidant defenses by upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- Neuroprotective Mechanism: The compound appears to inhibit apoptotic pathways by modulating Bcl-2 family proteins and reducing caspase activation.

- Serotonergic Modulation: DMTIQ may influence serotonin receptors (5-HT receptors), enhancing serotonergic neurotransmission.

Table 1: Summary of Biological Activities

Notable Research Studies

-

Antioxidant Activity Study:

A study evaluated the antioxidant capacity of DMTIQ using various assays (DPPH, ABTS). Results indicated a strong scavenging ability comparable to established antioxidants. -

Neuroprotection Investigation:

In a controlled experiment involving glutamate-induced toxicity in neuronal cultures, DMTIQ significantly reduced cell death and preserved mitochondrial function. -

Behavioral Assessment in Rodents:

A series of behavioral tests (forced swim test, tail suspension test) revealed that DMTIQ administration led to a decrease in immobility time, suggesting antidepressant-like effects.

Q & A

Q. What are the established synthetic routes for 5,6-Dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-amine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclization of appropriately substituted precursors, such as benzylamine derivatives, under reductive amination or Pictet-Spengler conditions. For example, hydrogenation of quinoline precursors (e.g., 5,6-dimethoxy-2,3-dimethylquinolin-8-amine) using palladium catalysts can yield the tetrahydroisoquinoline core. Optimization includes adjusting solvent polarity (e.g., ethanol vs. THF), temperature (25–80°C), and catalyst loading to improve yield and purity .

Q. Which spectroscopic techniques are critical for characterizing the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are essential for confirming the positions of methoxy, methyl, and amine groups. For instance, the deshielding of aromatic protons adjacent to methoxy groups can validate substitution patterns .

- X-ray Crystallography : Resolves conformational preferences, such as chair vs. boat conformations in the tetrahydroisoquinoline ring, and hydrogen-bonding interactions involving the amine group .

Q. What preliminary biological activities have been reported for structurally related tetrahydroisoquinoline derivatives?

- Methodological Answer : Analogous compounds (e.g., 8-Methyl-1,2,3,4-tetrahydroquinolin-7-amine) show activity at dopamine D2 receptors and mitochondrial complex I. Researchers should conduct receptor-binding assays (e.g., radioligand displacement) and mitochondrial respiration assays using isolated rat liver mitochondria to screen for similar effects. Comparative data with structural analogs can prioritize targets .

Advanced Research Questions

Q. How can computational methods like AI-driven synthesis planning improve the design of novel derivatives?

- Methodological Answer : Tools like ICReDD’s reaction path search algorithms combine quantum chemical calculations (e.g., DFT for transition-state analysis) with machine learning to predict feasible synthetic routes. For example, retrosynthetic analysis of the tetrahydroisoquinoline core can identify key disconnections (e.g., C–N bond formation) and recommend catalysts or solvents based on prior reaction databases .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Comparative Assays : Replicate experiments under standardized conditions (e.g., cell lines, assay buffers) to isolate variables.

- Structural Analysis : Use molecular docking to compare binding modes of the compound and its analogs (e.g., 7-Methoxy derivatives) against targets like dopamine receptors. Differences in steric or electronic profiles may explain discrepancies .

- Table : Key variables affecting activity:

| Variable | Impact Example |

|---|---|

| Substituent position | 8-amino vs. 7-amino alters receptor affinity |

| Stereochemistry | (S)-enantiomers may show higher potency |

Q. What strategies are effective for studying metal coordination chemistry with this compound?

- Methodological Answer : The amine and methoxy groups act as potential ligands. To explore coordination:

- Complexation Studies : React with transition metals (e.g., Cu(II), Fe(III)) in methanol/water mixtures. Monitor via UV-Vis spectroscopy for ligand-to-metal charge transfer bands.

- Single-Crystal Analysis : Resolve coordination geometry (e.g., octahedral vs. square planar) and stability constants using potentiometric titrations .

Q. How does stereochemistry influence the pharmacological profile of this compound?

- Methodological Answer : Enantiomers often exhibit divergent bioactivity. To assess this:

- Chiral Resolution : Use chiral HPLC with cellulose-based columns to separate (R)- and (S)-forms.

- In Vivo Testing : Compare pharmacokinetics (e.g., half-life, bioavailability) in rodent models. For example, (S)-enantiomers of tetrahydroquinoline analogs show enhanced blood-brain barrier penetration .

Q. How can QSAR models predict the biological activity of untested derivatives?

- Methodological Answer :

- Descriptor Selection : Include electronic (e.g., Hammett σ constants for methoxy groups), steric (molar refractivity), and topological (Wiener index) parameters.

- Validation : Use leave-one-out cross-validation to ensure model robustness. For instance, a QSAR model for dopamine receptor affinity might highlight methoxy groups as critical for hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.